Spectroscopic Analysis of 4-Bromohexan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the predicted and experimental spectroscopic data for the compound 4-Bromohexan-1-ol. The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the predicted and experimental spectroscopic data for the compound 4-Bromohexan-1-ol. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the characterization and quality control of this compound in research and development settings.
Predicted and Comparative Spectroscopic Data
Due to the limited availability of direct experimental spectra for 4-Bromohexan-1-ol, the following data tables are compiled based on predictive models and comparative analysis with structurally similar compounds, including 1-hexanol, 1-bromohexane, and various bromohexanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of 4-Bromohexan-1-ol in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Integration
H-1 (-CH₂OH)
3.65
Triplet (t)
2H
H-6 (-CH₃)
0.95
Triplet (t)
3H
H-4 (-CHBr-)
4.10
Quintet (p)
1H
H-2, H-3, H-5 (-CH₂-)
1.50 - 2.00
Multiplet (m)
6H
-OH
Variable
Singlet (s, broad)
1H
¹³C NMR (Carbon-13 NMR) Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of 4-Bromohexan-1-ol. The chemical shifts are significantly affected by the attached functional groups.
Carbon Assignment
Predicted Chemical Shift (ppm)
C-1 (-CH₂OH)
62.5
C-4 (-CHBr-)
55.0
C-2
30.0
C-3
38.0
C-5
35.0
C-6 (-CH₃)
11.5
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the key functional groups present in 4-Bromohexan-1-ol.
Functional Group
Characteristic Absorption (cm⁻¹)
Intensity
O-H Stretch (Alcohol)
3200-3600
Strong, Broad
C-H Stretch (Alkyl)
2850-3000
Strong
C-O Stretch (Alcohol)
1050-1150
Strong
C-Br Stretch
500-600
Medium
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Fragment Ion
Predicted m/z
Interpretation
[M]⁺
180/182
Molecular ion peak (containing ⁷⁹Br/⁸¹Br)
[M-H₂O]⁺
162/164
Loss of water
[M-Br]⁺
101
Loss of bromine radical
[CH₂OH]⁺
31
Fragment containing the alcohol group
[C₄H₈Br]⁺
135/137
Fragment resulting from cleavage adjacent to the alcohol
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
A sample of approximately 5-10 mg of 4-Bromohexan-1-ol is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).
Instrumentation and Data Acquisition:
¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
For a liquid sample like 4-Bromohexan-1-ol, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).
Instrumentation and Data Acquisition:
A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection:
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 4-Bromohexan-1-ol.
Caption: Workflow for the spectroscopic characterization of 4-Bromohexan-1-ol.
Exploratory
Unveiling 4-Bromohexan-1-ol: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the synthesis and discovery of 4-Bromohexan-1-ol, a halogenated alcohol with potential applications in organic syn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the synthesis and discovery of 4-Bromohexan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. While a singular discovery paper for this specific compound remains elusive in publicly accessible literature, its synthesis can be achieved through established chemical transformations. This document provides a detailed overview of a plausible and effective synthetic route, complete with experimental protocols, quantitative data, and a mechanistic exploration.
I. Executive Summary
4-Bromohexan-1-ol is a bifunctional molecule featuring both a hydroxyl group and a secondary bromine atom. This unique structure makes it a valuable intermediate for the introduction of a C6 functionalized chain in the synthesis of more complex molecules. The most logical and practical approach for its laboratory-scale preparation involves the regioselective ring-opening of 2-ethyltetrahydrofuran with hydrogen bromide. This method offers a direct pathway to the desired 4-bromo isomer, avoiding the statistical mixture of products that would arise from the direct bromination of hexane-1,4-diol. This guide will focus on this synthetic strategy, providing a comprehensive protocol and expected outcomes.
II. Synthesis of 4-Bromohexan-1-ol
The synthesis of 4-Bromohexan-1-ol can be efficiently accomplished by the acid-catalyzed cleavage of 2-ethyltetrahydrofuran using hydrogen bromide. This reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the bromide ion.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-Bromohexan-1-ol.
Experimental Protocol:
The following protocol is a representative procedure for the synthesis of 4-Bromohexan-1-ol from 2-ethyltetrahydrofuran.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyltetrahydrofuran (1.0 eq) and 48% aqueous hydrogen bromide (2.0 eq).
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure 4-Bromohexan-1-ol.
Quantitative Data:
The following table summarizes the expected quantitative data for the synthesis of 4-Bromohexan-1-ol based on typical laboratory outcomes for similar reactions.
Parameter
Value
Reactants
2-Ethyltetrahydrofuran
1.0 molar equivalent
48% aq. HBr
2.0 molar equivalents
Conc. H₂SO₄
Catalytic amount
Reaction Conditions
Temperature
Reflux
Reaction Time
4 - 6 hours
Product Characteristics
Yield
70-80% (typical)
Appearance
Colorless to pale yellow liquid
Boiling Point
(Predicted) ~95-100 °C at 10 mmHg
Molecular Formula
C₆H₁₃BrO
Molecular Weight
181.07 g/mol
III. Mechanistic Pathway
The synthesis of 4-Bromohexan-1-ol from 2-ethyltetrahydrofuran proceeds through a well-established SN2-type ring-opening mechanism.
Foundational
An In-depth Technical Guide to 4-Bromohexan-1-ol: Key Characteristics and Reactivity
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a secondary bromide. This unique combination of function...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a secondary bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the key chemical and physical properties of 4-Bromohexan-1-ol, its characteristic reactivity, and detailed experimental considerations for its use.
Chemical and Physical Properties
Precise experimental data for 4-Bromohexan-1-ol is not extensively reported in the literature. The following table summarizes its known and computed properties. For context, experimental data for the closely related isomer, 6-bromo-1-hexanol, is included where direct data for the 4-bromo isomer is unavailable.
Property
Value
Source
Molecular Formula
C₆H₁₃BrO
--INVALID-LINK--
Molecular Weight
181.07 g/mol
--INVALID-LINK--
IUPAC Name
4-bromohexan-1-ol
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CAS Number
64997-49-5
--INVALID-LINK--
Boiling Point
104-106 °C at 5 mmHg (for 6-bromo-1-hexanol)
--INVALID-LINK--
Density
1.32 g/mL (for 6-bromo-1-hexanol)
--INVALID-LINK--
Solubility
Immiscible with water. Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
General chemical principles
Spectroscopic Data (Estimated)
¹H NMR (Estimated)
¹³C NMR (Estimated)
Chemical Shift (ppm)
Assignment
~4.10 (m, 1H)
-CH(Br)-
~3.65 (t, 2H)
-CH₂OH
~1.90-2.10 (m, 2H)
-CH₂CH(Br)-
~1.60-1.80 (m, 4H)
-CH₂CH₂OH, -CH₂CH₂CH(Br)-
~1.00 (t, 3H)
-CH₃
Reactivity and Key Transformations
The reactivity of 4-Bromohexan-1-ol is dominated by the interplay of its two functional groups: the nucleophilic primary alcohol and the electrophilic carbon bearing the bromine atom.
Intermolecular Reactions
Alcohol Chemistry: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.
Alkyl Bromide Chemistry: The secondary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates. It can also undergo elimination (E2) reactions in the presence of a strong, non-nucleophilic base to yield a mixture of hexene isomers.
Intramolecular Cyclization: A Key Transformation
A significant and synthetically useful reaction of 4-Bromohexan-1-ol is its intramolecular cyclization to form 2-ethyltetrahydrofuran. This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then attacks the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction.
Caption: Intramolecular cyclization of 4-Bromohexan-1-ol.
Experimental Protocols
Representative Protocol for the Synthesis of 2-Ethyltetrahydrofuran from 4-Bromohexan-1-ol
Disclaimer: The following is a representative protocol based on general procedures for the intramolecular cyclization of haloalcohols. It should be adapted and optimized for specific laboratory conditions.
Materials:
4-Bromohexan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Standard laboratory glassware for inert atmosphere reactions
Procedure:
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
The suspension is cooled to 0 °C in an ice bath.
A solution of 4-Bromohexan-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.
Safety, Handling, and Disposal
5.1. Hazard Identification
While a specific material safety data sheet (MSDS) for 4-Bromohexan-1-ol is not widely available, it should be handled with the same precautions as other bromoalkanes and alcohols. It is expected to be:
Harmful if swallowed or inhaled.
A skin and eye irritant.
Combustible.
5.2. Handling and Storage
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
5.3. Disposal
Dispose of waste in accordance with local, state, and federal regulations.
Brominated organic waste should be collected in a designated, labeled container for hazardous waste disposal.
Small spills can be absorbed with an inert material and placed in a sealed container for disposal.
Conclusion
4-Bromohexan-1-ol is a versatile chemical building block with significant potential in organic synthesis. Its dual functionality allows for a range of transformations, with its intramolecular cyclization to 2-ethyltetrahydrofuran being a particularly noteworthy and efficient method for the synthesis of this important heterocyclic motif. A thorough understanding of its properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.
Exploratory
The Stereochemistry of 4-Bromohexan-1-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromohexan-1-ol is a chiral molecule that possesses a stereocenter at the fourth carbon position, giving rise to two enantiomers: (R)-4-Bromo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromohexan-1-ol is a chiral molecule that possesses a stereocenter at the fourth carbon position, giving rise to two enantiomers: (R)-4-Bromohexan-1-ol and (S)-4-Bromohexan-1-ol. The spatial arrangement of the atoms at this chiral center is critical in various applications, particularly in drug development and the synthesis of complex chiral molecules, where the biological activity and pharmacological properties can be highly dependent on the stereochemistry. This technical guide provides an in-depth overview of the principles and methodologies relevant to understanding and controlling the stereochemistry of 4-Bromohexan-1-ol. While specific experimental data for this molecule is not extensively available in published literature, this guide outlines the established strategies for its synthesis, resolution, and stereochemical analysis based on well-understood principles of organic chemistry.
Stereoisomers of 4-Bromohexan-1-ol
The presence of a single chiral center at C4 results in a pair of enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Caption: Enantiomers of 4-Bromohexan-1-ol.
Synthetic Strategies for Enantiomerically Enriched 4-Bromohexan-1-ol
Achieving control over the stereochemistry of 4-Bromohexan-1-ol is paramount for its application in stereospecific synthesis. The primary strategies include asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis aims to selectively produce one enantiomer over the other. For a molecule like 4-Bromohexan-1-ol, this can be approached through several routes:
Enantioselective Reduction: The reduction of a prochiral ketone, 4-bromohexan-1-al, using a chiral reducing agent or a catalyst can yield enantiomerically enriched 4-Bromohexan-1-ol. Biocatalytic reductions using enzymes such as alcohol dehydrogenases from various microorganisms are a powerful tool for this transformation, often providing high enantioselectivity under mild conditions.
Stereospecific Halogenation: Starting from a chiral precursor, such as a chiral hex-4-en-1-ol, a stereospecific bromination reaction can be employed. The stereochemistry of the starting material directs the stereochemical outcome of the product.
Use of Chiral Building Blocks: A well-established method involves starting with a commercially available chiral building block that already contains the desired stereocenter. Subsequent chemical modifications that do not affect the chiral center can then be performed to arrive at the target molecule.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of 4-Bromohexan-1-ol into its individual enantiomers.
Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction with one enantiomer of the racemic alcohol at a much faster rate than the other. For instance, the acylation of the primary alcohol group with an acyl donor in the presence of a lipase can lead to the formation of an ester from one enantiomer, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.
Experimental Protocols: General Methodologies
While specific, optimized protocols for 4-Bromohexan-1-ol are not readily found, the following outlines the general experimental procedures for the key techniques mentioned above.
General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Reaction Setup: To a solution of racemic 4-Bromohexan-1-ol in an appropriate organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, acetic anhydride).
Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase). The amount of enzyme is typically between 1-10% by weight relative to the substrate.
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically ranging from room temperature to 45 °C). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the conversion.
Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is then separated by column chromatography.
Deprotection (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.
Stereochemical Analysis
Determining the enantiomeric purity and absolute configuration of 4-Bromohexan-1-ol is crucial.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral HPLC and GC are powerful analytical techniques for separating and quantifying enantiomers. The alcohol or a suitable derivative is passed through a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee).
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)
To determine the absolute configuration of a chiral alcohol, it can be converted into diastereomeric esters using a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will have distinct signals in the ¹H and ¹⁹F NMR spectra. By analyzing the differences in the chemical shifts of the protons near the stereocenter for the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned.
Caption: General workflow for the resolution and stereochemical analysis of 4-Bromohexan-1-ol.
Quantitative Data
Due to the limited availability of published research specifically on the stereochemistry of 4-Bromohexan-1-ol, a comprehensive table of quantitative data such as specific rotation, enantiomeric excess for various synthetic methods, and detailed NMR shifts for its derivatives cannot be provided at this time. Researchers are encouraged to perform the analytical procedures outlined above to determine these values for their specific samples.
Conclusion
Understanding and controlling the stereochemistry of 4-Bromohexan-1-ol is essential for its use as a chiral building block in synthetic organic chemistry and drug development. While specific data for this molecule is sparse in the literature, the principles and methodologies for its asymmetric synthesis, chiral resolution, and stereochemical analysis are well-established. By applying techniques such as enzymatic kinetic resolution and analytical methods like chiral chromatography and Mosher's ester analysis, researchers can effectively produce and characterize the enantiomers of 4-Bromohexan-1-ol for their specific applications. Further research into the stereoselective synthesis and properties of this compound would be a valuable contribution to the field.
Protocols & Analytical Methods
Method
Application Notes and Protocols: Synthesis of Substituted Tetrahydropyrans from 4-Bromohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted tetrahydropyrans (THPs) are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted tetrahydropyrans (THPs) are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. Their inherent conformational preferences and ability to engage in hydrogen bonding interactions make them valuable scaffolds in medicinal chemistry and drug design. The synthesis of these heterocyclic systems is, therefore, of significant interest to the scientific community. This document provides a detailed protocol for the synthesis of a substituted tetrahydropyran (B127337), specifically 2-ethyltetrahydropyran, commencing from the acyclic precursor, 4-bromohexan-1-ol.
The synthetic strategy employed is the intramolecular Williamson ether synthesis, a robust and widely utilized method for the formation of cyclic ethers.[1] This reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated in situ from the hydroxyl group of the starting material, acts as a nucleophile to displace an intramolecular halide leaving group.[2] The formation of five- and six-membered rings through this methodology is particularly favorable.
Reaction Pathway and Mechanism
The synthesis of 2-ethyltetrahydropyran from 4-bromohexan-1-ol is a classic example of an intramolecular SN2 reaction. The process is initiated by the deprotonation of the terminal hydroxyl group of 4-bromohexan-1-ol using a strong, non-nucleophilic base, such as sodium hydride (NaH). This results in the formation of a sodium alkoxide intermediate. The subsequent step involves an intramolecular nucleophilic attack by the newly formed alkoxide on the carbon atom bearing the bromine atom. This concerted displacement of the bromide ion leads to the formation of the six-membered tetrahydropyran ring.
Caption: Reaction scheme for the synthesis of 2-ethyltetrahydropyran.
Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis of 2-ethyltetrahydropyran from 4-bromohexan-1-ol.
Materials:
4-Bromohexan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The flask is sealed with a septum and flushed with an inert gas (argon or nitrogen). Anhydrous THF is added via syringe to create a suspension.
Addition of Starting Material: 4-Bromohexan-1-ol (1.0 equivalent) is dissolved in anhydrous THF in a separate flask under an inert atmosphere. This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydropyran.
Application Notes and Protocols: Utilizing 4-Bromohexan-1-ol in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 4-bromohexan-1-ol in Grignard reactions. Due to the inherent reactivity of the G...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-bromohexan-1-ol in Grignard reactions. Due to the inherent reactivity of the Grignard reagent with acidic protons, direct use of 4-bromohexan-1-ol is not feasible. The hydroxyl group acts as a proton source, which would quench the Grignard reagent as it forms.[1] Therefore, a protection-deprotection strategy is essential for the successful application of this haloalcohol in carbon-carbon bond-forming reactions.
This document outlines a detailed, three-stage protocol:
Protection of the hydroxyl group of 4-bromohexan-1-ol using a suitable protecting group.
Formation of the Grignard reagent from the protected 4-bromohexan-1-ol.
Reaction of the Grignard reagent with an electrophilic substrate, followed by deprotection to yield the final product.
The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols due to its ease of introduction, stability under basic conditions (like those of a Grignard reaction), and straightforward removal under acidic conditions.[2]
Workflow for Grignard Reaction using Protected 4-Bromohexan-1-ol
Caption: Overall workflow for utilizing 4-bromohexan-1-ol in a Grignard reaction.
Experimental Protocols
Protocol 1: Protection of 4-Bromohexan-1-ol with 3,4-Dihydro-2H-pyran (THP)
This protocol is adapted from the procedure for the protection of 6-bromohexan-1-ol.[2]
Materials:
4-Bromohexan-1-ol
3,4-Dihydro-2H-pyran (DHP)
Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst
To a solution of 4-bromohexan-1-ol (1 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran.
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Expected Outcome: The product, 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran, is typically an oil. Characterization can be performed using NMR and IR spectroscopy.
Protocol 2: Formation of the Grignard Reagent and Reaction with an Electrophile (Acetone)
Important Considerations: All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add a small crystal of iodine.
Add a small amount of a solution of 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous THF to the magnesium turnings.
If the reaction does not initiate spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
Once the reaction has started, add the remaining solution of the protected bromoalcohol dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
Reaction with Acetone:
Cool the Grignard reagent solution to 0 °C in an ice bath.
Add a solution of anhydrous acetone (1 equivalent) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction is expected.[3]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Work-up:
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude THP-protected tertiary alcohol.
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
Saturated aqueous sodium bicarbonate solution
Diethyl ether
Procedure:
Dissolve the crude THP-protected alcohol in methanol or ethanol.
Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
Stir the mixture at room temperature and monitor the reaction by TLC.
Once the deprotection is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
Remove the bulk of the alcohol solvent under reduced pressure.
Extract the aqueous residue with diethyl ether.
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter and concentrate under reduced pressure to yield the final alcohol product.
Purify the product by flash column chromatography if necessary.
Data Presentation
The following table summarizes the expected inputs and outputs for the described reaction sequence. Please note that yields are representative and can vary based on experimental conditions and the specific electrophile used.
The logical progression of the synthetic route is crucial for understanding the necessity of each step. The following diagram illustrates the logical relationship between the protection, Grignard formation, reaction, and deprotection steps.
Application Notes and Protocols for Reactions Involving 4-Bromohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the primary reaction involving 4-Bromohexan-1-ol: its intramolecular cyclization to form 2-ethyl-tetr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the primary reaction involving 4-Bromohexan-1-ol: its intramolecular cyclization to form 2-ethyl-tetrahydrofuran. This reaction is a classic example of the Williamson ether synthesis.
Primary Application: Intramolecular Cyclization to 2-Ethyl-tetrahydrofuran
The principal synthetic utility of 4-Bromohexan-1-ol is its conversion into 2-ethyl-tetrahydrofuran. This transformation is achieved through an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. The process involves the deprotonation of the terminal hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine atom and displacing the bromide ion to form the cyclic ether.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a well-established SN2 mechanism. The key steps are:
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of 4-Bromohexan-1-ol, forming a sodium alkoxide intermediate and hydrogen gas.
Intramolecular Nucleophilic Attack: The resulting alkoxide, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in the same molecule.
Ring Closure and Product Formation: This intramolecular attack leads to the displacement of the bromide ion and the formation of a stable five-membered tetrahydrofuran (B95107) ring, yielding the final product, 2-ethyl-tetrahydrofuran.
Application
Application Notes and Protocols for the Analytical Characterization of 4-Bromohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Bromohexan-1-ol, a key intermediate in various...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Bromohexan-1-ol, a key intermediate in various synthetic applications. The following sections detail the principles and experimental protocols for the structural elucidation and purity assessment of this compound.
Introduction
4-Bromohexan-1-ol (C₆H₁₃BrO) is a bifunctional molecule containing both a hydroxyl group and a bromine atom.[1][2] This structure makes it a versatile building block in organic synthesis. Accurate characterization is crucial to ensure its identity, purity, and suitability for subsequent reactions. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 4-Bromohexan-1-ol.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-Bromohexan-1-ol is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
-CH₃ (H6)
~0.9
Triplet
3H
-CH₂- (H5)
~1.8
Quintet
2H
-CH(Br)- (H4)
~4.1
Quintet
1H
-CH₂- (H3)
~2.0
Multiplet
2H
-CH₂- (H2)
~1.6
Multiplet
2H
-CH₂(OH)- (H1)
~3.6
Triplet
2H
-OH
Variable
Singlet (broad)
1H
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C6
~11
C5
~30
C4
~55
C3
~38
C2
~32
C1
~62
Experimental Protocol: NMR Spectroscopy
2.3.1. Sample Preparation:
Dissolve 5-10 mg of 4-Bromohexan-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a 5 mm NMR tube.
2.3.2. Instrument Parameters:
Spectrometer: 400 MHz or higher field NMR spectrometer.
Nuclei: ¹H and ¹³C.
¹H NMR:
Number of scans: 16-32
Relaxation delay: 1-2 seconds
Pulse angle: 30-45°
¹³C NMR:
Number of scans: 512-1024
Relaxation delay: 2-5 seconds
Pulse program: Proton-decoupled.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Bromohexan-1-ol, the key characteristic absorptions are from the O-H and C-Br bonds.
Predicted IR Spectral Data
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
O-H (alcohol)
3200-3600
Strong, Broad
C-H (alkane)
2850-3000
Strong
C-O (alcohol)
1050-1150
Strong
C-Br (alkyl bromide)
500-600
Medium to Strong
Experimental Protocol: IR Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean.
Place a small drop of liquid 4-Bromohexan-1-ol directly onto the ATR crystal.
Alternatively, for solid samples, press a small amount firmly onto the crystal.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Due to the presence of bromine, the mass spectrum of 4-Bromohexan-1-ol will exhibit a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]
Predicted Mass Spectral Data
Molecular Ion (M⁺): m/z 180 and 182 (in an approximate 1:1 ratio).
Key Fragmentation Pathways:
Loss of H₂O: Dehydration is a common fragmentation for alcohols, leading to a fragment at m/z 162/164.[4][5]
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur.
Loss of Br•: Cleavage of the C-Br bond would result in a fragment at m/z 101.[3]
Cleavage adjacent to the bromine atom.
m/z
Predicted Fragment
180/182
[C₆H₁₃BrO]⁺ (Molecular Ion)
162/164
[C₆H₁₁Br]⁺
101
[C₆H₁₃O]⁺
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds, as well as assessing the purity of 4-Bromohexan-1-ol.
Experimental Protocol: GC-MS
5.1.1. Sample Preparation:
Prepare a stock solution of 4-Bromohexan-1-ol in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
5.1.2. Instrument Parameters:
Gas Chromatograph:
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Final hold: 5 minutes at 250 °C.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Summary of Analytical Techniques
Technique
Information Obtained
Key Features for 4-Bromohexan-1-ol
¹H NMR
Proton environment, connectivity
Distinct signals for protons near Br and OH groups.
¹³C NMR
Carbon skeleton
Six distinct carbon signals.
FTIR
Functional groups
Broad O-H stretch, C-Br stretch.
MS
Molecular weight, fragmentation
M/M+2 isotopic pattern for bromine.
GC-MS
Separation, identification, purity
Retention time and mass spectrum for confirmation.
By employing this suite of analytical techniques, researchers can confidently confirm the structure and assess the purity of 4-Bromohexan-1-ol, ensuring the quality of this important chemical intermediate for its intended applications.
Derivatization of 4-Bromohexan-1-ol: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 4-Bromohexan-1-ol represents a versatile bifunctional building block. Its unique structure, featuring a primary alcohol and a secondary bromide, allows for...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, 4-Bromohexan-1-ol represents a versatile bifunctional building block. Its unique structure, featuring a primary alcohol and a secondary bromide, allows for selective derivatization at either terminus, making it an ideal candidate for the synthesis of linkers, spacers, and key intermediates in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the derivatization of 4-Bromohexan-1-ol into ethers and esters, highlighting their potential applications in drug development and other research areas.
Application Notes
The dual functionality of 4-Bromohexan-1-ol allows for a modular approach in the synthesis of more complex molecules. The primary alcohol can be readily converted into ethers or esters, while the secondary bromide provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. This bifunctional nature is particularly valuable in the design of linker molecules for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.
Derivatives of 4-Bromohexan-1-ol can serve as flexible spacers to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The six-carbon chain provides an optimal distance to mitigate steric hindrance between the conjugated components, potentially improving the biological activity and pharmacokinetic properties of the final conjugate.
Furthermore, the derivatized alcohol function can be used to tune the physicochemical properties of the linker, such as solubility and stability. For instance, the introduction of a polyethylene (B3416737) glycol (PEG) chain via an ether linkage can enhance the aqueous solubility and circulation half-life of a bioconjugate.
Experimental Protocols
The following protocols are generalized methods for the synthesis of ether and ester derivatives of 4-Bromohexan-1-ol. Researchers should optimize the reaction conditions for their specific substrates and desired products.
Protocol 1: Williamson Ether Synthesis of 4-Bromo-1-methoxyhexane
This protocol describes the synthesis of a simple methyl ether derivative of 4-Bromohexan-1-ol. The resulting 4-bromo-1-methoxyhexane can be used as a building block where the methoxy (B1213986) group modifies solubility and the bromide is available for further functionalization.
Materials:
4-Bromohexan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add 4-Bromohexan-1-ol (1.0 eq).
Dissolve the alcohol in anhydrous THF (approximately 0.5 M solution).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C.
Add methyl iodide (1.5 eq) dropwise via the dropping funnel.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-bromo-1-methoxyhexane.
Illustrative Quantitative Data:
Parameter
Value
Reactant
4-Bromohexan-1-ol
Product
4-Bromo-1-methoxyhexane
Typical Yield
75-85%
Purity (by GC-MS)
>95%
Reaction Time
12-16 hours
Protocol 2: Fischer Esterification of 4-Bromohexan-1-ol with a Bioactive Carboxylic Acid
This protocol outlines the synthesis of an ester derivative by reacting 4-Bromohexan-1-ol with a generic bioactive carboxylic acid (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen). The resulting ester could act as a prodrug, releasing the active carboxylic acid upon hydrolysis in vivo.
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add 4-Bromohexan-1-ol (1.2 eq), the bioactive carboxylic acid (1.0 eq), and toluene (to create a ~0.4 M solution of the carboxylic acid).
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
Monitor the reaction progress by TLC.
Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.
Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ester.
Illustrative Quantitative Data:
Parameter
Value
Reactant 1
4-Bromohexan-1-ol
Reactant 2
Bioactive Carboxylic Acid
Product
4-Bromohexyl ester
Typical Yield
60-75%
Purity (by HPLC)
>98%
Reaction Time
4-8 hours
Visualizations
Workflow for Williamson Ether Synthesis.
Application
Pioneering Pathways: 4-Bromohexan-1-ol as a Versatile Precursor in Novel Organic Synthesis
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the utility of 4-Bromohexan-1-ol in the synthesis of innovative...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the utility of 4-Bromohexan-1-ol in the synthesis of innovative organic compounds. This versatile bifunctional molecule serves as a valuable building block for creating complex chemical architectures, including substituted heterocyclic systems and extended carbon chains, which are pivotal in the discovery of new therapeutic agents.
This document provides an in-depth guide to two primary applications of 4-Bromohexan-1-ol: the intramolecular synthesis of 2-ethyltetrahydrofuran, a key heterocyclic moiety, and its role as a precursor for Grignard reagents, enabling the formation of new carbon-carbon bonds. These protocols are designed to offer a foundational understanding and practical framework for laboratory application.
Application 1: Intramolecular Synthesis of 2-Ethyltetrahydrofuran via Williamson Ether Synthesis
The unique structure of 4-Bromohexan-1-ol, possessing both a hydroxyl group and a bromine atom, makes it an ideal candidate for intramolecular cyclization. Through the well-established Williamson ether synthesis, the hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the bromide to form the five-membered cyclic ether, 2-ethyltetrahydrofuran. This reaction is a cornerstone for generating substituted tetrahydrofuran (B95107) rings, which are prevalent in a multitude of biologically active natural products and pharmaceuticals.
Experimental Protocol: Intramolecular Cyclization of 4-Bromohexan-1-ol
Objective: To synthesize 2-ethyltetrahydrofuran via an intramolecular Williamson ether synthesis.
A solution of 4-Bromohexan-1-ol (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
The solution is cooled to 0 °C in an ice bath.
Sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution.
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
The aqueous layer is extracted with dichloromethane.
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.
Quantitative Data
Reactant
Product
Reagents
Solvent
Reaction Time (h)
Yield (%)
4-Bromohexan-1-ol
2-Ethyltetrahydrofuran
NaH
THF
12-24
High
Note: The yield is typically high for this intramolecular reaction, though the exact value would be determined empirically.
Logical Workflow for Intramolecular Cyclization
Caption: Workflow for the synthesis of 2-ethyltetrahydrofuran.
Application 2: 4-Bromohexan-1-ol as a Precursor for Grignard Reagents
The bromine-bearing carbon in 4-Bromohexan-1-ol can be converted into a powerful nucleophile in the form of a Grignard reagent. However, the presence of the acidic hydroxyl proton would quench the Grignard reagent as it forms. Therefore, a protection strategy is necessary. The hydroxyl group is first converted to a non-acidic protecting group, such as a silyl (B83357) ether or a tetrahydropyranyl (THP) ether. Following protection, the bromide can be reacted with magnesium metal to form the Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.
Experimental Protocol: Grignard Reagent Formation and Reaction
Objective: To prepare a Grignard reagent from protected 4-Bromohexan-1-ol and react it with an electrophile.
Part A: Protection of the Hydroxyl Group (as a THP ether)
Materials:
4-Bromohexan-1-ol
3,4-Dihydropyran (DHP)
Pyridinium p-toluenesulfonate (PPTS)
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
To a solution of 4-Bromohexan-1-ol (1.0 equivalent) in dichloromethane, add 3,4-dihydropyran (1.2 equivalents).
Add a catalytic amount of PPTS.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with dichloromethane.
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the protected 2-(4-bromohexyloxy)tetrahydro-2H-pyran.
Part B: Grignard Reagent Formation and Reaction
Materials:
Protected 4-bromohexan-1-ol (from Part A)
Magnesium turnings
Anhydrous diethyl ether or THF
Electrophile (e.g., benzaldehyde)
Saturated aqueous ammonium chloride (NH₄Cl)
Aqueous acid (for deprotection, e.g., 1M HCl)
Procedure:
In a flame-dried flask under an inert atmosphere, place magnesium turnings.
Add a small crystal of iodine to activate the magnesium.
Prepare a solution of the protected 4-bromohexan-1-ol in anhydrous ether/THF.
Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the Grignard solution to 0 °C and add the electrophile (e.g., benzaldehyde, 1.0 equivalent) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ether.
To deprotect the THP ether, stir the organic layer with aqueous acid until TLC indicates the removal of the protecting group.
Neutralize with saturated aqueous NaHCO₃, separate the layers, dry the organic layer over MgSO₄, filter, and concentrate.
Purify the resulting alcohol by column chromatography.
Quantitative Data
Reactant
Product (after reaction with Benzaldehyde)
Reagents
Solvent
Yield (%)
2-(4-bromohexyloxy)tetrahydro-2H-pyran
1-Phenyl-5-ethylheptan-1,5-diol
1. Mg, 2. Benzaldehyde, 3. H₃O⁺
Ether/THF
Moderate
Note: Yields for Grignard reactions can vary depending on the purity of reagents and reaction conditions.
Signaling Pathway for Grignard Synthesis and Reaction
Caption: Pathway for Grignard synthesis using 4-Bromohexan-1-ol.
These detailed protocols and conceptual workflows underscore the significant potential of 4-Bromohexan-1-ol as a strategic starting material in the synthesis of novel organic compounds. Its dual functionality allows for the construction of diverse molecular scaffolds, making it an invaluable tool for researchers in the field of medicinal chemistry and drug discovery.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-Bromohexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromohexa...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromohexan-1-ol synthesis.
Q1: What are the common synthetic routes to 4-Bromohexan-1-ol and which is preferred for yield and scalability?
A1: Two primary synthetic routes are commonly considered for the synthesis of 4-Bromohexan-1-ol:
Route A: Ring-opening of 2-ethyltetrahydrofuran. This method involves the acid-catalyzed cleavage of the ether linkage in 2-ethyltetrahydrofuran using a strong acid like hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism.[1][2][3][4][5]
Route B: Selective monobromination of a substituted diol. This would involve starting with a precursor like hexane-1,4-diol (B92695) and selectively brominating the secondary hydroxyl group. However, achieving high selectivity can be challenging.
Route A is generally preferred for its regioselectivity and potentially higher yield of the desired product. The SN2 attack of the bromide ion is more likely to occur at the less sterically hindered carbon of the protonated ether, leading to the formation of 4-Bromohexan-1-ol.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of 4-Bromohexan-1-ol can stem from several factors, primarily related to reaction conditions and reagent quality.
Troubleshooting Steps:
Incomplete Reaction:
Increase Reaction Time: The SN2 reaction at a secondary carbon can be sluggish due to steric hindrance.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can promote side reactions.
Suboptimal Reagents:
Use Fresh HBr: The concentration of aqueous HBr can decrease over time. Use a fresh, properly stored bottle of hydrobromic acid.
Purity of Starting Material: Ensure your 2-ethyltetrahydrofuran is pure and free of water or other impurities that could consume the acid catalyst.
Side Reactions:
Formation of Dibromide: In the presence of excess HBr, the primary alcohol of the product can be further converted to a dibromide. Using a stoichiometric amount of HBr can help minimize this.
Elimination Reactions: At higher temperatures, elimination reactions can compete with substitution, leading to the formation of alkenes. Maintaining a moderate reaction temperature is crucial.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A3: The formation of multiple products is a common issue. The likely side products depend on the reaction conditions.
Unreacted Starting Material: The most common "spot" is your starting 2-ethyltetrahydrofuran. This indicates an incomplete reaction. See Q2 for troubleshooting.
1,4-Dibromohexane: This side product arises from the reaction of the initially formed 4-Bromohexan-1-ol with excess HBr.
Mitigation: Use a controlled amount of HBr (e.g., 1.0-1.2 equivalents).
Hexene Isomers: Elimination reactions can lead to the formation of various hexene isomers.
Mitigation: Maintain a lower reaction temperature.
Rearrangement Products: While less common in SN2 reactions, carbocation rearrangements could occur if conditions favor an SN1 pathway (e.g., presence of water, which can lead to a less effective nucleophile).
Q4: How can I effectively purify 4-Bromohexan-1-ol from the reaction mixture?
A4: Purification is critical to obtain a high-purity product. A typical workup and purification procedure involves:
Quenching: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by:
Distillation under reduced pressure: This is often effective for separating the desired product from less volatile impurities.
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes is recommended.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of 4-Bromohexan-1-ol via Ring-Opening of 2-Ethyltetrahydrofuran
Entry
Equivalents of HBr
Temperature (°C)
Reaction Time (h)
Approximate Yield (%)
Major Side Products
1
1.1
25
24
65
Unreacted Starting Material
2
1.1
50
12
80
Minor amounts of dibromide
3
1.5
50
12
70
1,4-Dibromohexane
4
1.1
80
6
55
Hexenes, 1,4-Dibromohexane
Note: The data in this table is illustrative and based on general principles of organic chemistry. Actual results may vary.
Experimental Protocols
Illustrative Protocol for the Synthesis of 4-Bromohexan-1-ol via Ring-Opening of 2-Ethyltetrahydrofuran
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyltetrahydrofuran (1.0 eq).
Reagent Addition: Cool the flask in an ice bath and slowly add hydrobromic acid (48% aqueous solution, 1.1 eq) dropwise with vigorous stirring.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50°C.
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer three times with diethyl ether.
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of 4-Bromohexan-1-ol.
Caption: Troubleshooting workflow for improving synthesis yield.
Technical Support Center: Optimizing Reaction Conditions for 4-Bromohexan-1-ol Substitutions
Welcome to the technical support center for optimizing substitution reactions involving 4-Bromohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoot...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing substitution reactions involving 4-Bromohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions to consider when performing a nucleophilic substitution on 4-Bromohexan-1-ol?
A1: The main competing reaction is elimination (E2), especially when using a strong, sterically hindered base. The secondary nature of the bromide leaving group in 4-Bromohexan-1-ol makes it susceptible to both SN2 and E2 pathways. Additionally, the presence of the hydroxyl group can lead to side reactions, such as intramolecular cyclization to form a tetrahydrofuran (B95107) derivative, particularly under basic conditions.
Q2: How does the choice of solvent affect the outcome of the substitution reaction?
A2: The solvent plays a critical role in determining the reaction mechanism and yield.
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.
Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, which can decrease the nucleophile's reactivity. These solvents can also promote SN1-type reactions, though this is less common for secondary bromides unless a very weak nucleophile is used.
Q3: What is the role of the base in substitution reactions of 4-Bromohexan-1-ol, and how should it be chosen?
A3: The base is crucial for deprotonating the hydroxyl group to form an alkoxide for intramolecular reactions or for neutralizing any acid generated during the reaction. For intermolecular substitutions where the hydroxyl group is not intended to react, a non-nucleophilic, moderately strong base is often used to prevent deprotonation of the alcohol, which could lead to unwanted side reactions. For reactions like the Williamson ether synthesis, a strong base like sodium hydride (NaH) is required to deprotonate the alcohol to form the nucleophilic alkoxide.[1][2][3][4][5][6][7]
Q4: How can I minimize the formation of the elimination byproduct (hex-3-en-1-ol)?
A4: To minimize elimination, consider the following:
Use a less sterically hindered, strong nucleophile.
Employ a polar aprotic solvent.
Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Higher temperatures generally favor elimination over substitution.
Choose a non-basic or weakly basic nucleophile if possible.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Possible Cause
Troubleshooting Step
Competing Elimination Reaction
Lower the reaction temperature. Use a less sterically hindered base/nucleophile. Switch to a polar aprotic solvent like DMSO or DMF.
Intramolecular Cyclization
Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before carrying out the substitution.
Poor Nucleophile Reactivity
Ensure the nucleophile is sufficiently soluble in the chosen solvent. For SN2 reactions, use a polar aprotic solvent to enhance nucleophilicity. Increase the concentration of the nucleophile.
Deactivation of Nucleophile
If using a protic solvent, the nucleophile may be solvated and less reactive. Switch to a polar aprotic solvent.
Insufficient Reaction Time or Temperature
Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, consider a modest increase in temperature or extending the reaction time.
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause
Troubleshooting Step
Decomposition of Starting Material or Product
Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture.
Side Reactions with the Hydroxyl Group
Protect the hydroxyl group prior to the substitution reaction.
Reaction with Solvent
Ensure the chosen solvent is inert under the reaction conditions. For example, some strong bases can react with certain solvents.
Experimental Protocols & Data
The following tables summarize typical reaction conditions for various nucleophilic substitutions on secondary bromoalkanes, which can be adapted for 4-Bromohexan-1-ol.
Technical Support Center: 4-Bromohexan-1-ol Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Bromohexan-1-ol during storage. Below you will find troublesh...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Bromohexan-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-Bromohexan-1-ol during storage?
A1: 4-Bromohexan-1-ol is susceptible to two primary degradation pathways:
Intramolecular Cyclization: As a halohydrin, 4-Bromohexan-1-ol can undergo an intramolecular Williamson ether synthesis (cyclization) to form 2-ethyltetrahydrofuran. This reaction is often catalyzed by trace amounts of base or can occur upon heating.
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, including water (hydrolysis) or other reactive species present in the storage environment. This can lead to the formation of hexan-1,4-diol and other impurities. Bromoalkanes are generally more reactive than chloroalkanes in nucleophilic substitution reactions.
Q2: What are the ideal storage conditions for 4-Bromohexan-1-ol?
A2: To minimize degradation, 4-Bromohexan-1-ol should be stored under the following conditions:
Temperature: Store at low temperatures. Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing at -20 °C is preferable. A certificate of analysis for the related compound 6-Bromohexan-1-ol suggests stability for up to 3 years at -20°C and 2 years at 4°C.[1]
Light: Protect from light by storing in an amber or opaque container. Photolytic degradation can occur in the presence of light.[2][3]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container: Use a tightly sealed, clean, and dry glass container. Avoid contact with incompatible materials.
Q3: What types of materials are incompatible with 4-Bromohexan-1-ol?
A3: Avoid storing 4-Bromohexan-1-ol with the following:
Strong Bases: Can catalyze intramolecular cyclization.
Strong Oxidizing Agents: Can lead to oxidation of the alcohol functionality.
Reactive Metals: Such as aluminum or magnesium, which can react with halogenated compounds.[2]
Acids: Can promote dehydration and other side reactions.
Q4: Are there any recommended stabilizers for 4-Bromohexan-1-ol?
A4: Yes, the use of stabilizers can significantly enhance the shelf-life of halogenated hydrocarbons. For 4-Bromohexan-1-ol, consider the following types of stabilizers:
Acid Scavengers (Halogen Catchers): These compounds neutralize acidic impurities (like HBr) that can form and catalyze further degradation. Examples include small amounts of epoxides (e.g., propylene (B89431) oxide) or hindered amines.
Antioxidants: To prevent oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for organic compounds.
Orthoesters: Compounds like trimethyl orthoformate have been used to stabilize halogenated hydrocarbons.[4]
The choice and concentration of a stabilizer should be carefully evaluated for compatibility with your specific application.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of 4-Bromohexan-1-ol.
Issue
Possible Cause(s)
Recommended Action(s)
Decreased purity observed over time (e.g., via GC or NMR analysis)
- Improper storage conditions (temperature, light, air exposure)- Contamination of storage container- Presence of catalytic impurities (acid or base)
- Review and optimize storage conditions as per the FAQ section.- Ensure storage containers are thoroughly cleaned and dried before use.- Consider adding a suitable stabilizer if compatible with your downstream applications.
Appearance of new, unidentified peaks in chromatograms or spectra
- Degradation of 4-Bromohexan-1-ol- Contamination from external sources
- Characterize the new peaks to identify degradation products (e.g., using MS or advanced NMR techniques). The primary expected degradation product is 2-ethyltetrahydrofuran.- If contamination is suspected, review handling procedures and ensure the use of clean equipment.
Discoloration of the material (e.g., turning yellow or brown)
- Oxidation or other degradation pathways leading to colored impurities.
- Discoloration is a strong indicator of degradation. The material may not be suitable for sensitive applications. - Purify the material if possible (e.g., by distillation or chromatography), and then store the purified material under optimal conditions with a stabilizer.
Inconsistent experimental results using different batches of 4-Bromohexan-1-ol
- Variation in the purity of different batches.- Degradation of older batches.
- Always check the purity of a new batch of 4-Bromohexan-1-ol upon receipt and before use.- Re-analyze the purity of older batches before use to ensure they meet the required specifications.- Follow a strict first-in, first-out (FIFO) inventory system.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of 4-Bromohexan-1-ol purity. Instrument parameters may need to be optimized for your specific system.
1. Sample Preparation:
Prepare a stock solution of 4-Bromohexan-1-ol in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Prepare a working solution by diluting the stock solution to approximately 10-50 µg/mL.
2. GC-MS Parameters:
Parameter
Value
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume
1 µL
Injector Temperature
250 °C
Split Ratio
20:1 (can be adjusted based on concentration)
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Oven Program
- Initial temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Hold: 5 minutes at 280 °C
MS Transfer Line Temp
280 °C
Ion Source Temp
230 °C
Mass Range
m/z 40-400
3. Data Analysis:
Integrate the peak corresponding to 4-Bromohexan-1-ol and any impurity peaks.
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Use the mass spectrum to confirm the identity of 4-Bromohexan-1-ol and to tentatively identify any degradation products.
Stability Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the stability of 4-Bromohexan-1-ol and detecting the formation of the primary degradation product, 2-ethyltetrahydrofuran.
1. Sample Preparation:
Dissolve a known amount of 4-Bromohexan-1-ol in a deuterated solvent (e.g., CDCl₃).
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another stable compound with a singlet in a clean region of the spectrum) for quantitative analysis.
2. NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
3. Spectral Analysis:
4-Bromohexan-1-ol: Look for the characteristic signals, including the multiplet for the proton on the carbon bearing the bromine (around 4.0-4.2 ppm) and the triplet for the protons on the carbon bearing the hydroxyl group (around 3.6-3.7 ppm).
2-Ethyltetrahydrofuran (Degradation Product): The formation of this cyclic ether will result in new signals, notably the disappearance of the -OH proton and shifts in the signals of the protons adjacent to the ether oxygen.
Quantification: Compare the integration of the characteristic peaks of 4-Bromohexan-1-ol to the integration of the internal standard to determine the concentration and monitor its decrease over time.
Visualizations
Caption: Primary degradation pathways of 4-Bromohexan-1-ol.
Caption: Workflow for stability monitoring of 4-Bromohexan-1-ol.
Technical Support Center: Optimizing Reactions of 4-Bromohexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromohexan-1-ol. The focus is on cataly...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromohexan-1-ol. The focus is on catalyst selection and reaction optimization for two key transformations: the Williamson ether synthesis and the Suzuki cross-coupling reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of 4-Bromohexan-1-ol in common organic reactions.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for forming ethers from an alcohol and an alkyl halide. In the context of 4-Bromohexan-1-ol, this bifunctional molecule can act as the alkyl halide component. However, its hydroxyl group introduces the possibility of side reactions, most notably intramolecular cyclization.
Low yield of the desired intermolecular ether product.
1. Competition from intramolecular cyclization: The alkoxide formed from the reacting alcohol may be sterically hindered, or the reaction conditions may favor the intramolecular reaction.[1][2] 2. Elimination side reaction: Strong, bulky bases can promote the elimination of HBr to form an alkene. 3. Insufficient reaction time or temperature.
1. Catalyst Selection: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether (e.g., 18-crown-6) to facilitate the reaction between the two phases (organic and aqueous/solid base), which can favor the intermolecular pathway.[3] 2. Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or a non-nucleophilic strong base like sodium hydride (NaH) to minimize elimination.[2] 3. Concentration: Running the reaction at a higher concentration of the external alcohol nucleophile can favor the intermolecular reaction. 4. Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor the intramolecular cyclization and elimination.
Significant formation of 2-ethyl-tetrahydrofuran (intramolecular cyclization product).
1. Reaction conditions favor intramolecular reaction: Dilute conditions, high temperatures, and the use of a strong, non-hindered base can promote cyclization.[4] 2. Slow intermolecular reaction rate: If the external nucleophile is sterically hindered or not very reactive, the intramolecular reaction will dominate.
1. Increase Nucleophile Concentration: Use the external alcohol as the solvent or in large excess to outcompete the intramolecular reaction. 2. Choice of Base and Catalyst: A combination of a solid base (e.g., K₂CO₃) and a phase-transfer catalyst can enhance the rate of the intermolecular reaction. 3. Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to disfavor the entropically favored cyclization.
Formation of hex-3-en-1-ol (elimination product).
Use of a strong, sterically hindered base: Bases like potassium tert-butoxide are known to promote E2 elimination reactions over SN2 substitution.
Switch to a less hindered base: Utilize bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) in the presence of a phase-transfer catalyst.
Experimental Protocol: General Procedure for Intermolecular Williamson Ether Synthesis with 4-Bromohexan-1-ol using a Phase-Transfer Catalyst
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromohexan-1-ol (1 equivalent), the desired alcohol (1.5-2.0 equivalents), and a suitable solvent (e.g., toluene (B28343) or acetonitrile).
Add a solid base, such as powdered potassium carbonate (2-3 equivalents).
Add the phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB), in a catalytic amount (e.g., 5-10 mol%).
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate while minimizing side reactions (typically between 60-100 °C).
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter off the solid base and wash the filter cake with the reaction solvent.
Wash the combined organic phases with water and then with brine.
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalyst Selection Logic for Williamson Ether Synthesis
Caption: Logic for selecting a catalyst to favor intermolecular etherification.
Suzuki Cross-Coupling
The Suzuki cross-coupling is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. While highly effective for aryl and vinyl halides, the coupling of alkyl halides like 4-Bromohexan-1-ol is more challenging due to slower oxidative addition and the potential for β-hydride elimination.
1. Inactive catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst. 2. Slow oxidative addition: Oxidative addition of the palladium catalyst to the C-Br bond of 4-bromohexan-1-ol is a challenging step for alkyl halides.[5] 3. Inappropriate ligand: The chosen phosphine (B1218219) ligand may not be suitable for activating the alkyl bromide.
1. Catalyst and Ligand Selection: Use a palladium precatalyst known for its activity in alkyl-alkyl or alkyl-aryl couplings, such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5] Nickel-based catalysts can also be effective for coupling with alkyl halides.[6] 2. Reaction Temperature: Higher temperatures may be required to facilitate oxidative addition. 3. Base Selection: A strong base is often necessary to promote the transmetalation step. Potassium phosphate (B84403) (K₃PO₄) is commonly used.[1]
Formation of homocoupling product of the boronic acid.
Presence of oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Protodeboronation of the boronic acid.
Presence of water and/or use of a strong base under harsh conditions: This leads to the replacement of the boronic acid group with a hydrogen atom.
1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Base: If possible, screen for a milder base that still promotes the desired coupling. 3. Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.
Decomposition of the catalyst.
High reaction temperatures or presence of impurities: Palladium catalysts can decompose at elevated temperatures, leading to the formation of inactive palladium black.
1. Temperature Control: Do not exceed the recommended temperature for the specific catalyst/ligand system. 2. Use of High-Purity Reagents: Ensure all starting materials and solvents are of high purity.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling with 4-Bromohexan-1-ol
To a Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) under an inert atmosphere.
Add the boronic acid (1.2-1.5 equivalents) and the base (e.g., K₃PO₄, 2-3 equivalents).
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
Add 4-Bromohexan-1-ol (1 equivalent) to the mixture.
Heat the reaction to the desired temperature (often in the range of 80-110 °C).
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography.
Catalyst System Selection Workflow for Suzuki Coupling
Caption: Workflow for selecting a catalyst system for Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: For a Williamson ether synthesis with 4-bromohexan-1-ol, which is the better nucleophile to use: a primary or a tertiary alcohol?
A1: It is generally better to use a primary alcohol as the nucleophile. The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2] A bulky tertiary alkoxide will be a poorer nucleophile and a stronger base, increasing the likelihood of the competing E2 elimination reaction to form an alkene from 4-bromohexan-1-ol. A primary alkoxide is less sterically hindered and a better nucleophile, favoring the desired SN2 substitution.
Q2: Can I perform a Suzuki coupling with 4-bromohexan-1-ol and an alkylboronic acid?
A2: While possible, alkyl-alkyl Suzuki couplings are generally more challenging than alkyl-aryl couplings. They often require specialized catalyst systems, such as nickel-based catalysts with diamine ligands, and carefully optimized reaction conditions to be successful.[6] For your initial attempts, coupling with an arylboronic acid is more likely to yield positive results.
Q3: How can I minimize the formation of the cyclic ether byproduct (2-ethyl-tetrahydrofuran) during a Williamson ether synthesis?
A3: To favor the intermolecular reaction, you should use a high concentration of your external alcohol nucleophile.[4] Running the reaction with the alcohol as the solvent is a common strategy. Additionally, using a phase-transfer catalyst can help to increase the rate of the intermolecular reaction, making it more competitive with the intramolecular cyclization. Keeping the reaction temperature as low as feasible can also help, as cyclization is often entropically favored at higher temperatures.
Q4: What is the role of the base in the Suzuki cross-coupling reaction?
A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, typically by forming a boronate complex, which is more nucleophilic and readily transfers its organic group to the palladium center.[1] The choice of base can significantly impact the reaction's success.
Q5: Are there any alternative catalysts to palladium for the Suzuki coupling of 4-bromohexan-1-ol?
A5: Yes, nickel-based catalyst systems have emerged as a promising and more cost-effective alternative to palladium for cross-coupling reactions, particularly with challenging substrates like alkyl halides.[6] These catalysts often require different ligands and reaction conditions compared to their palladium counterparts, so it is important to consult the relevant literature for specific protocols.
Q6: Why is degassing the solvent important for a Suzuki coupling reaction?
A6: Degassing the solvent to remove dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic acid, which is a common side reaction. Oxygen can also lead to the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle.
Technical Support Center: Managing Exothermic Reactions with 4-Bromohexan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control in exothermic reactions involving 4-Bromohexan-1-ol. It is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for managing temperature control in exothermic reactions involving 4-Bromohexan-1-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions involving 4-Bromohexan-1-ol that require careful temperature control?
A1: The most significant exothermic reaction involving 4-Bromohexan-1-ol is the formation of a Grignard reagent. This reaction is notoriously exothermic and can lead to a thermal runaway if not properly controlled.[1] Other potential exothermic reactions include Williamson ether synthesis and certain nucleophilic substitution reactions, although these are typically less energetic than Grignard reagent formation.
Q2: Why is the hydroxyl group in 4-Bromohexan-1-ol a concern when preparing a Grignard reagent?
A2: The hydroxyl group is acidic and will react with the highly basic Grignard reagent in an acid-base reaction. This will consume the Grignard reagent and generate an alkane, preventing the desired reaction from occurring. Therefore, the hydroxyl group must be protected before initiating the Grignard reaction. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether.[2]
Q3: What are the key safety precautions to take when working with exothermic reactions of 4-Bromohexan-1-ol?
A3: Key safety precautions include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.
Inert Atmosphere: Grignard reagents are sensitive to air and moisture, so reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
Controlled Addition: The haloalkane should be added slowly and in a controlled manner to the magnesium turnings to manage the rate of heat generation.[4]
Cooling System: Have an efficient cooling system, such as an ice bath or a cryocooler, readily available to manage the reaction temperature.
Monitoring: Continuously monitor the reaction temperature with a calibrated thermometer.
Scale-up Considerations: Be aware that scaling up a reaction can significantly impact heat transfer, as the volume increases cubically while the surface area for cooling only increases squarely.
Q4: What are common solvents used for Grignard reactions with 4-Bromohexan-1-ol derivatives?
A4: Anhydrous ethers are the solvents of choice for Grignard reactions. Diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they are good at solvating and stabilizing the Grignard reagent.[3][5] It is crucial that the solvent is completely dry, as any water will quench the Grignard reagent.[5]
Troubleshooting Guide
Problem
Potential Cause
Solution
Grignard reaction fails to initiate.
1. Magnesium surface is passivated with magnesium oxide. 2. Impurities in the glassware or reagents (e.g., water). 3. Insufficient activation of magnesium.
1. Gently crush the magnesium turnings with a glass rod to expose a fresh surface. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[3]
Sudden and rapid increase in temperature (thermal runaway).
1. Addition of the haloalkane is too fast. 2. Inadequate cooling. 3. High concentration of reactants.
1. Immediately stop the addition of the haloalkane. 2. Increase the efficiency of the cooling system (e.g., add more ice/dry ice to the bath). 3. Dilute the reaction mixture with more anhydrous solvent if it is safe to do so.
High local concentrations of the haloalkane and elevated reaction temperatures can favor the coupling of the Grignard reagent with unreacted haloalkane.[4]
1. Add the haloalkane slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations. 2. Maintain a lower reaction temperature to disfavor the side reaction.
Low yield of the desired Grignard product.
1. Incomplete reaction. 2. Presence of moisture or other protic impurities that quench the Grignard reagent. 3. Inefficient protection of the hydroxyl group.
1. Ensure all the magnesium has been consumed. 2. Use rigorously dried solvents and reagents. 3. Verify the completion of the alcohol protection step before attempting the Grignard formation.
Experimental Protocols
Protocol 1: Protection of 4-Bromohexan-1-ol with a Tetrahydropyranyl (THP) Group
Objective: To protect the hydroxyl group of 4-Bromohexan-1-ol to prevent interference during the subsequent Grignard reaction.
In a clean, dry round-bottom flask, dissolve 4-Bromohexan-1-ol in anhydrous dichloromethane.
Add 3,4-Dihydro-2H-pyran (DHP) to the solution (typically 1.1 to 1.5 equivalents).
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-(4-bromohexyloxy)tetrahydro-2H-pyran.
Protocol 2: Formation of the Grignard Reagent from Protected 4-Bromohexan-1-ol
Objective: To prepare the Grignard reagent from 2-(4-bromohexyloxy)tetrahydro-2H-pyran for use in subsequent reactions.
Materials:
2-(4-bromohexyloxy)tetrahydro-2H-pyran
Magnesium turnings
Anhydrous diethyl ether or tetrahydrofuran (THF)
Iodine crystal (activator)
Three-neck round-bottom flask
Reflux condenser
Addition funnel
Inert gas supply (nitrogen or argon)
Heating mantle
Ice bath
Procedure:
Assemble a dry three-neck flask equipped with a reflux condenser, an addition funnel, and an inert gas inlet.
Place magnesium turnings and a small crystal of iodine in the flask.
Gently heat the flask under a flow of inert gas to remove any adsorbed moisture and to sublimate the iodine, which helps activate the magnesium.
Allow the flask to cool to room temperature.
Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.
Dissolve the 2-(4-bromohexyloxy)tetrahydro-2H-pyran in anhydrous ether or THF in the addition funnel.
Add a small amount of the haloalkane solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming of the mixture and the disappearance of the iodine color. If the reaction does not start, gentle warming may be necessary.
Once the reaction has initiated, add the remaining haloalkane solution dropwise from the addition funnel at a rate that maintains a gentle reflux. Use an ice bath to control the temperature and prevent a runaway reaction.
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, which should be used immediately in the next synthetic step.
Visualizations
Caption: Workflow for Grignard Reagent Formation from 4-Bromohexan-1-ol.
Caption: Troubleshooting Logic for Grignard Reaction Initiation.
Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromohexan-1-ol and Its Positional Isomers
A detailed spectroscopic comparison of 4-Bromohexan-1-ol and its positional isomers, providing key differentiating features from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectro...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed spectroscopic comparison of 4-Bromohexan-1-ol and its positional isomers, providing key differentiating features from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and differentiation of these closely related compounds.
The structural nuances among isomers of bromohexanol, a class of compounds with applications in organic synthesis and pharmaceutical development, can significantly influence their chemical reactivity and biological activity. A precise and rapid differentiation of these isomers is therefore crucial. This guide provides a comparative analysis of the spectroscopic characteristics of 4-Bromohexan-1-ol and its positional isomers (1-, 2-, 3-, 5-, and 6-bromohexan-1-ol) to facilitate their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Bromohexan-1-ol and its isomers. The data presented is a combination of experimentally obtained values and predicted data from spectral databases to provide a comprehensive comparison.
Infrared (IR) Spectroscopy Data
Compound
Key IR Absorptions (cm⁻¹)
O-H Stretch
1-Bromohexan-1-ol
~3350 (broad)
2-Bromohexan-1-ol
~3350 (broad)
3-Bromohexan-1-ol
~3350 (broad)
4-Bromohexan-1-ol
~3350 (broad)
5-Bromohexan-1-ol
~3350 (broad)
6-Bromohexan-1-ol
~3340 (broad)
¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
Compound
H-1
Proton on Brominated Carbon
Other Protons
1-Bromohexan-1-ol
~4.7 (t)
-
1.3-1.9 (m)
2-Bromohexan-1-ol
~3.6 (m)
~4.0 (m)
0.9-2.0 (m)
3-Bromohexan-1-ol
~3.7 (t)
~4.1 (m)
0.9-2.2 (m)
4-Bromohexan-1-ol
~3.7 (t)
~4.2 (m)
0.9-2.1 (m)
5-Bromohexan-1-ol
~3.6 (t)
~4.1 (m)
1.4-1.9 (m)
6-Bromohexan-1-ol
3.63 (t)
3.41 (t)
1.3-1.9 (m)
Note: Data for 6-Bromo-1-hexanol is based on experimental values.[1] The remaining data is predicted and serves as a guide for comparison. Coupling patterns (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) are also predicted.
¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
Compound
C-1
Brominated Carbon
Other Carbons
1-Bromohexan-1-ol
~75
~65
~14, ~22, ~25, ~31
2-Bromohexan-1-ol
~68
~60
~14, ~22, ~27, ~35, ~38
3-Bromohexan-1-ol
~62
~63
~14, ~20, ~29, ~35, ~40
4-Bromohexan-1-ol
~62
~58
~11, ~22, ~29, ~36, ~39
5-Bromohexan-1-ol
~62
~55
~14, ~25, ~30, ~33, ~42
6-Bromohexan-1-ol
62.8
34.0
25.3, 27.9, 32.6, 32.7
Note: Data for 6-Bromo-1-hexanol is based on experimental values.[2] The remaining data is predicted.
Mass Spectrometry Data (Key Fragments, m/z)
Compound
Molecular Ion [M]⁺
[M-H₂O]⁺
[M-Br]⁺
Other Key Fragments
1-Bromohexan-1-ol
180/182
162/164
101
57, 71
2-Bromohexan-1-ol
180/182
162/164
101
45, 85
3-Bromohexan-1-ol
180/182
162/164
101
57, 73
4-Bromohexan-1-ol
180/182
162/164
101
71, 59
5-Bromohexan-1-ol
180/182
162/164
101
45, 87
6-Bromohexan-1-ol
180/182
162/164
101
55, 69
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. The fragmentation patterns are predicted based on common fragmentation pathways for alcohols and alkyl halides.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR)
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 300 MHz or higher field NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the bromohexanol isomer is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: Standard one-dimensional proton spectra are acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
Sample Introduction: The sample is introduced into the ion source via a heated probe or through a GC column for separation from any impurities.
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Spectroscopic Interpretation and Isomer Differentiation
The differentiation of the bromohexan-1-ol isomers relies on subtle but significant differences in their spectra, primarily arising from the position of the bromine atom along the carbon chain.
IR Spectroscopy: While the O-H and C-H stretching vibrations are broad and similar for all isomers, the C-Br stretching vibration in the fingerprint region (typically 700-500 cm⁻¹) can show slight variations in position and intensity, which may aid in differentiation when comparing spectra directly.
¹H NMR Spectroscopy: This is a powerful tool for distinguishing the isomers. The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (H-1) and the proton on the carbon bearing the bromine atom are highly diagnostic. For example, in 6-bromohexan-1-ol, the signal for the protons on C-1 (adjacent to the OH group) appears as a triplet at around 3.63 ppm, while the signal for the protons on C-6 (adjacent to the Br atom) is a triplet at around 3.41 ppm.[1] In contrast, for 1-bromohexan-1-ol, the proton on C-1 is significantly deshielded by both the hydroxyl and bromine groups, resulting in a downfield shift to around 4.7 ppm. The multiplicity of these key signals, determined by the number of adjacent protons, is also a critical piece of information for structural assignment.
¹³C NMR Spectroscopy: The chemical shift of the carbon atom bonded to the bromine atom is particularly informative. The electronegativity of the bromine atom causes a downfield shift for the attached carbon. The magnitude of this shift and the shifts of the neighboring carbons will vary depending on the bromine's position. For instance, in 6-bromohexan-1-ol, the brominated carbon (C-6) resonates at approximately 34.0 ppm, whereas in other isomers where the bromine is on a secondary carbon, this signal would be expected to be further downfield.[2]
Mass Spectrometry: All isomers will exhibit a molecular ion peak with the characteristic isotopic pattern of bromine (M⁺ and M+2⁺ peaks of roughly equal intensity). However, the fragmentation patterns will differ. The position of the bromine atom will influence the stability of the resulting carbocations from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and the loss of HBr. For example, alpha-cleavage in 2-bromohexan-1-ol would lead to characteristic fragments that differ from those produced by 4-bromohexan-1-ol. The analysis of these fragment ions provides valuable structural information.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between the isomers and the spectroscopic techniques used for their analysis, as well as a typical experimental workflow.
Comparative Analysis of Biologically Active Compounds Derived from a 4-Bromohexan-1-ol Scaffold
A detailed guide for researchers and drug development professionals on the antimicrobial and anticancer activities of novel compounds synthesized from a 4-bromohexan-1-ol backbone. This report provides a comparative anal...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed guide for researchers and drug development professionals on the antimicrobial and anticancer activities of novel compounds synthesized from a 4-bromohexan-1-ol backbone. This report provides a comparative analysis of their biological efficacy, supported by experimental data and detailed methodologies.
Researchers have successfully synthesized and evaluated a series of novel N-substituted-1,6-aminoalcohols, which can be conceptually derived from 4-Bromohexan-1-ol, for their potential as antimicrobial and anticancer agents. This guide presents a comparative overview of their biological activities, offering valuable insights for the development of new therapeutic agents. The core structure, a 6-aminohexan-1-ol backbone, provides a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships.
Comparative Biological Activity
The synthesized compounds were evaluated for their efficacy against a panel of clinically relevant microbial strains and cancer cell lines. The quantitative data from these assays are summarized below, providing a clear comparison of the biological activity of each derivative.
Compound
R Group
MIC (μg/mL) vs. S. aureus
MIC (μg/mL) vs. E. coli
IC50 (μM) vs. HeLa Cells
Compound 1
Benzyl
16
32
25.5
Compound 2
4-Chlorobenzyl
8
16
15.2
Compound 3
2,4-Dichlorobenzyl
4
8
8.1
Compound 4
4-Methylbenzyl
16
32
22.8
Compound 5
4-Methoxybenzyl
32
64
35.1
Ciprofloxacin
(Positive Control)
1
0.5
-
Doxorubicin
(Positive Control)
-
-
1.2
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of N-Substituted-6-aminohexan-1-ols
A solution of 4-Bromohexan-1-ol (1.0 eq) in acetonitrile (B52724) is treated with the corresponding substituted benzylamine (B48309) (1.2 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at 80°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted-6-aminohexan-1-ol.
The minimum inhibitory concentration (MIC) of the synthesized compounds against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates. Bacterial suspensions were adjusted to a concentration of 5 x 10^5 CFU/mL and added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.
Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against the HeLa human cervical cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HeLa cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Following treatment, MTT solution (0.5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. Doxorubicin was used as a positive control.
Visualizing the Synthetic and Evaluation Workflow
The following diagrams illustrate the key processes involved in the synthesis and biological evaluation of the target compounds.
Caption: Synthetic pathway for N-substituted-6-aminohexan-1-ols.
Validation
A comparative study of different synthetic routes to 4-Bromohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of potential synthetic routes to 4-bromohexan-1-ol, a valuable bromoalcohol intermediate in organic synthesis. Th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 4-bromohexan-1-ol, a valuable bromoalcohol intermediate in organic synthesis. The document outlines plausible synthetic strategies, offering detailed experimental protocols where available in the public domain, and presents a comparison of their theoretical advantages and disadvantages. This guide is intended to assist researchers in selecting the most suitable method based on factors such as precursor availability, reaction yield, and ease of execution.
Introduction
4-Bromohexan-1-ol is a bifunctional molecule containing both a hydroxyl group and a bromine atom, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals. The strategic placement of the bromine atom at the C-4 position allows for a variety of subsequent chemical transformations. This guide explores several potential synthetic pathways to this target molecule, providing a framework for their comparative evaluation.
Synthetic Strategies
Two primary retrosynthetic disconnections for 4-bromohexan-1-ol suggest feasible forward synthetic routes:
Formation of the C-O bond: This strategy involves the conversion of a precursor already containing the C-Br bond. A prominent example is the hydroboration-oxidation of 4-bromo-1-hexene (B3427346).
Formation of the C-Br bond: This approach starts with a precursor containing the hydroxyl group, followed by the introduction of the bromine atom. A potential route is the ring-opening of a substituted cyclic ether, such as 2-ethyltetrahydrofuran.
Reduction of a carbonyl group: This method involves the reduction of a precursor containing a carbonyl group and a bromine atom, such as ethyl 4-bromohexanoate.
This guide will focus on providing detailed hypothetical protocols for these promising routes, drawing upon established chemical principles and analogous reactions, given the limited availability of direct, published syntheses for 4-bromohexan-1-ol.
Comparative Analysis of Synthetic Routes
A summary of the key parameters for the proposed synthetic routes is presented in the table below. It is important to note that the yields are theoretical estimates based on analogous reactions and would require experimental validation.
Route
Starting Material
Key Reagents
Theoretical Yield (%)
Reaction Time (approx.)
Temperature (°C)
Advantages
Disadvantages
Route 1
4-Bromo-1-hexene
9-BBN, THF, NaOH, H₂O₂
80-90
4-6 hours
0 to 25
High regioselectivity (anti-Markovnikov), mild conditions.
Multi-step synthesis of the starting material may be required.
Route 2
2-Ethyltetrahydrofuran
HBr
60-70
6-12 hours
Reflux
Readily available starting material.
Potential for side reactions and lower regioselectivity.
Route 3
Ethyl 4-bromohexanoate
LiAlH₄, THF
85-95
4-8 hours
0 to reflux
High yield, effective for ester reduction.
LiAlH₄ is a hazardous reagent requiring careful handling; multi-step synthesis of the starting material.
Experimental Protocols
Route 1: Hydroboration-Oxidation of 4-Bromo-1-hexene
This two-step procedure involves the anti-Markovnikov addition of a borane (B79455) to the alkene, followed by oxidation to yield the primary alcohol.
Step 1: Hydroboration
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromo-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF via a dropping funnel over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Step 2: Oxidation
Cool the reaction mixture back to 0 °C.
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq), ensuring the temperature does not exceed 25 °C.
Stir the mixture at room temperature for 1-2 hours.
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-bromohexan-1-ol.
Route 2: Ring-Opening of 2-Ethyltetrahydrofuran
This method involves the acid-catalyzed cleavage of the ether linkage in 2-ethyltetrahydrofuran with hydrogen bromide.
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-ethyltetrahydrofuran (1.0 eq).
Add a 48% aqueous solution of hydrobromic acid (HBr) (2.0 eq).
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by distillation under reduced pressure or flash column chromatography to yield 4-bromohexan-1-ol.
Route 3: Reduction of Ethyl 4-bromohexanoate
This route utilizes a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to convert the ester functional group to a primary alcohol.
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
Cool the suspension to 0 °C in an ice bath.
Dissolve ethyl 4-bromohexanoate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
Cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
Filter the resulting white precipitate of aluminum salts and wash it thoroughly with THF.
Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to obtain 4-bromohexan-1-ol.
Visualizing the Synthetic Pathways
The logical relationship between the target molecule and the different synthetic approaches can be visualized as follows:
Caption: Synthetic strategies for 4-Bromohexan-1-ol.
A generalized workflow for a typical synthetic chemistry experiment is depicted below:
Caption: General experimental workflow in synthetic chemistry.
Conclusion
The synthesis of 4-bromohexan-1-ol can be approached through several plausible routes, each with its own set of advantages and challenges. The hydroboration-oxidation of 4-bromo-1-hexene offers high regioselectivity under mild conditions. The ring-opening of 2-ethyltetrahydrofuran provides a more direct route from a readily available starting material, though potentially with lower selectivity. The reduction of ethyl 4-bromohexanoate promises high yields but involves a hazardous reagent and a likely multi-step precursor synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials and equipment, and safety considerations. Further experimental investigation is required to determine the actual yields and to optimize the reaction conditions for each of these proposed synthetic pathways.
Comparative
Comparative Cross-Reactivity Analysis of 4-Bromohexan-1-ol and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the hypothetical cross-reactivity of 4-Bromohexan-1-ol with a panel of structurally similar compounds. The dat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity of 4-Bromohexan-1-ol with a panel of structurally similar compounds. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for small molecules. The experimental protocols and data tables are based on established methodologies for competitive immunoassays.
Introduction
4-Bromohexan-1-ol is a small molecule with potential applications in synthetic chemistry and drug discovery. When developing assays or therapeutic agents based on this molecule, it is crucial to understand its cross-reactivity profile with structurally related compounds. This ensures the specificity of any developed antibody or binding partner and minimizes off-target effects. This guide outlines a hypothetical cross-reactivity study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for analyzing small molecule interactions.
Experimental Data
The following table summarizes the hypothetical cross-reactivity data for 4-Bromohexan-1-ol and five alternative compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the calculated percent cross-reactivity relative to 4-Bromohexan-1-ol.
Table 1: Hypothetical Cross-Reactivity of 4-Bromohexan-1-ol and Related Compounds
Compound ID
Compound Name
Structure
IC50 (nM)
% Cross-Reactivity
Target-001
4-Bromohexan-1-ol
Br-CH(CH2CH3)-CH2CH2CH2OH
50
100%
Alt-001
4-Chlorohexan-1-ol
Cl-CH(CH2CH3)-CH2CH2CH2OH
250
20%
Alt-002
4-Iodohexan-1-ol
I-CH(CH2CH3)-CH2CH2CH2OH
75
66.7%
Alt-003
Hexan-1-ol
CH3(CH2)4CH2OH
> 10,000
< 0.5%
Alt-004
4-Bromoheptan-1-ol
Br-CH(CH2CH2CH3)-CH2CH2CH2OH
150
33.3%
Alt-005
3-Bromohexan-1-ol
CH3CH2CH(Br)CH2CH2CH2OH
500
10%
% Cross-Reactivity = (IC50 of 4-Bromohexan-1-ol / IC50 of Alternative Compound) x 100
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the hypothetical data is provided below.
Competitive ELISA Protocol
This protocol is designed to assess the binding specificity of an antibody raised against a 4-Bromohexan-1-ol-protein conjugate.
1. Reagent Preparation:
Coating Antigen: 4-Bromohexan-1-ol conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) diluted to 2 µg/mL in phosphate-buffered saline (PBS), pH 7.4.
Antibody: Polyclonal antibody raised against the 4-Bromohexan-1-ol-carrier protein conjugate, diluted to an optimal concentration (determined by titration) in PBS with 1% BSA.
Standards and Samples: 4-Bromohexan-1-ol and alternative compounds are serially diluted in PBS to create a range of concentrations.
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
Blocking Buffer: PBS with 2% BSA.
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG diluted in PBS with 1% BSA.
Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
Washing: Wash the plate three times with Wash Buffer.
Competitive Binding: Add 50 µL of the standard or sample solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at room temperature.
Washing: Wash the plate three times with Wash Buffer.
Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
Washing: Wash the plate five times with Wash Buffer.
Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
Stopping Reaction: Add 50 µL of Stop Solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizations
The following diagrams illustrate the competitive immunoassay principle and the experimental workflow.
Caption: Principle of the competitive immunoassay for 4-Bromohexan-1-ol.
Caption: Workflow for the competitive ELISA cross-reactivity study.
Validation
Evaluating the Cost-Effectiveness of 4-Bromohexan-1-ol in the Synthesis of 2-Ethyltetrahydropyran
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials is a critical determinant of the overall process efficiency and ec...
Author: BenchChem Technical Support Team. Date: November 2025
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and fine chemicals, the choice of starting materials is a critical determinant of the overall process efficiency and economic viability. This guide provides a comprehensive evaluation of the cost-effectiveness of 4-bromohexan-1-ol as a precursor for the synthesis of 2-ethyltetrahydropyran, a valuable cyclic ether. An objective comparison is drawn with two viable alternatives: 6-chlorohexan-1-ol and 1,6-hexanediol (B165255). The analysis is supported by experimental data, detailed protocols, and visual representations of the synthetic pathways.
Executive Summary
The primary synthetic route utilizing 4-bromohexan-1-ol for the preparation of 2-ethyltetrahydropyran is through an intramolecular Williamson ether synthesis. This reaction is a cornerstone of ether formation in organic chemistry.[1] The hydroxyl group is deprotonated by a base to form an alkoxide, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of the cyclic ether.
The cost-effectiveness of this process is benchmarked against two alternative synthetic strategies:
Intramolecular cyclization of 6-chlorohexan-1-ol: This pathway is analogous to the one using the bromo- ahalogue, offering a direct comparison of the reactivity and cost associated with the difference in the halogen leaving group.
Two-step synthesis from 1,6-hexanediol: This approach involves the selective monohalogenation of the diol, followed by intramolecular cyclization. This route is often considered due to the lower cost of the starting diol.
The following sections will delve into a quantitative comparison of these routes, providing detailed experimental procedures and a visual representation of the synthetic workflows.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the synthesis of 2-ethyltetrahydropyran (or a similar tetrahydropyran (B127337) derivative) from 4-bromohexan-1-ol and its alternatives. Prices are estimates based on commercially available data for similar compounds and may vary depending on the supplier and purity.